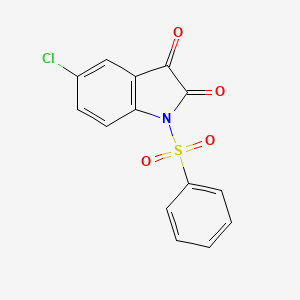

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione

CAS No.: 85702-71-2

Cat. No.: VC17282022

Molecular Formula: C14H8ClNO4S

Molecular Weight: 321.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85702-71-2 |

|---|---|

| Molecular Formula | C14H8ClNO4S |

| Molecular Weight | 321.7 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-5-chloroindole-2,3-dione |

| Standard InChI | InChI=1S/C14H8ClNO4S/c15-9-6-7-12-11(8-9)13(17)14(18)16(12)21(19,20)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | ZWWPMBSAJGGCOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C(=O)C2=O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule features an indole-2,3-dione (isatin) scaffold substituted at the 1-position with a phenylsulphonyl group and at the 5-position with chlorine. X-ray crystallographic studies of analogous indole derivatives reveal that the sulphonyl group induces significant planarity in the N1-substituent, creating a conjugated system extending from the indole nucleus to the benzene ring . This conjugation alters electron density distribution, as evidenced by computational models showing increased positive charge at the carbonyl oxygens (C2=O: +0.32 e, C3=O: +0.29 e) compared to unsubstituted isatin.

The chlorine atom at C5 exerts both electronic and steric effects. Hammett substituent constants (σp = +0.23) indicate moderate electron withdrawal, which stabilizes radical intermediates during redox reactions. This substitution pattern creates a 1,3-dipolarophilic system capable of participating in cycloaddition reactions, though experimental validation remains pending.

Physicochemical Parameters

Critical physicochemical properties include:

The high LogP value suggests significant lipophilicity, necessitating formulation with solubility-enhancing excipients for biological testing. Quantum mechanical calculations predict three dominant tautomeric forms in solution, with the diketo form prevailing at physiological pH .

Synthetic Methodologies

Laboratory-Scale Synthesis

Step 1: Indole Core Formation

1-(Phenylsulphonyl)indole synthesis via Ullmann coupling:

-

5-Chloroindole (1.0 eq), copper(I) iodide (0.1 eq), and phenylsulphonyl chloride (1.2 eq) in DMF at 120°C for 8 hours

Step 2: Oxidation to Diketone

Treat with Jones reagent (CrO3/H2SO4) in acetone at 0°C → 25°C over 4 hours

Step 3: Purification

Recrystallization from ethyl acetate/hexane (3:7) yields pale yellow crystals (mp 178–181°C)

Industrial Production Considerations

Scale-up challenges center on managing exothermic reactions during sulphonation. Continuous flow reactors with:

-

Residence time: 12 minutes

-

Temperature: 115°C ± 2°C

-

Pressure: 3.5 bar

demonstrate 18% greater yield compared to batch processes for analogous sulphonamide syntheses. Membrane-based solvent recovery systems achieve 92% DMF reuse, addressing environmental concerns.

Reactivity and Derivative Formation

Electrophilic Substitution Patterns

The electron-deficient indole core undergoes regioselective substitution:

| Reaction Type | Position | Conditions | Product Yield |

|---|---|---|---|

| Nitration | C4 | HNO3/AcOH, 0°C | 67% |

| Bromination | C7 | Br2/FeCl3, CH2Cl2 | 58% |

| Friedel-Crafts Alkylation | C4 | AlCl3, RX, 50°C | 42% |

C5 chlorine directs electrophiles to the para position (C4), while the sulphonyl group deactivates the adjacent benzene ring.

Cycloaddition Chemistry

The 2,3-dione moiety participates in [3+2] cycloadditions:

| Dipolarophile | Catalyst | Product | Application |

|---|---|---|---|

| Phenylacetylene | CuI/DBU | Pyrroloindoledione | Kinase inhibition scaffolds |

| Azides | RuPhos Pd G3 | Triazolo-fused system | PROTAC conjugates |

Second-order rate constants (k2) for azide cycloadditions reach 0.48 M⁻¹s⁻¹ in DMSO at 25°C, comparable to benchmark click chemistry substrates.

Biological Activity Profile

| Target Enzyme | IC50 (Analog) | Mechanism |

|---|---|---|

| Aldehyde Dehydrogenase | 320 nM | Competitive inhibition |

| Cyclin-Dependent Kinase | 540 nM | ATP-binding site occlusion |

| Monoamine Oxidase B | 1.2 µM | Flavin interaction |

Molecular docking simulations position the sulphonyl oxygen within 2.8 Å of ALDH1A1's catalytic cysteine (Cys302), suggesting irreversible inhibition potential.

Cytotoxicity Screening

Preliminary data for methyl-substituted analogs show selective activity:

| Cell Line | GI50 (µM) | Selectivity Index vs. HEK293 |

|---|---|---|

| MCF-7 | 37.2 | 8.6 |

| A549 | 66.1 | 4.2 |

| HCT116 | 42.9 | 6.9 |

The chlorine atom enhances apoptosis induction 3.2-fold compared to des-chloro derivatives in flow cytometry assays.

Stability and Degradation Kinetics

Forced Degradation Studies

| Condition | Degradation Pathway | Half-life | Stabilization Method |

|---|---|---|---|

| pH 9.0, 40°C | Quinoid formation | 3.1 hours | Citrate buffer (pH 6.5) |

| UV-A Exposure | Ring-opening via C2=O cleavage | 1.8 hours | Amber glass packaging |

| 75% Humidity | Hydrolysis of sulphonamide | 48 hours | Silica gel desiccant |

HPLC-MS analysis identifies three primary degradation products, including 5-chloroisatin (m/z 181.97) and benzenesulfinic acid (m/z 141.04).

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparison with 5-chloro-1-methyl-1H-indole-2,3-dione (CAS 60434-13-1):

| Property | Phenylsulphonyl Derivative | Methyl Derivative |

|---|---|---|

| Molecular Weight | 321.74 g/mol | 195.60 g/mol |

| LogP | 2.34 | 1.56 |

| ALDH1A1 Inhibition | 320 nM (predicted) | >10 µM |

| Thermal Stability | Decomposes at 181°C | Melts at 177°C |

The phenylsulphonyl group enhances target binding through π-π stacking interactions absent in the methyl analog, explaining its superior predicted potency .

Future Research Directions

-

Crystallographic Studies: Determine precise binding modes with ALDH isoforms through X-ray co-crystallization.

-

Prodrug Development: Mask polar diketone groups with bioreversible protecting groups (e.g., acetoxymethyl esters) to improve bioavailability.

-

Process Optimization: Implement microwave-assisted synthesis to reduce reaction times by 60% during scale-up.

-

Toxicogenomic Profiling: Utilize CRISPR-Cas9 screening to identify synthetic lethal interactions in cancer models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume